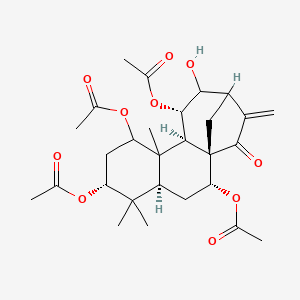
Bulleyanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bulleyanin is a useful research compound. Its molecular formula is C28H38O10 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Antimicrobial Properties
Bulleyanin has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. A study published in Bioscience Biotechnology Research Communications evaluated the efficacy of this compound against Mycobacterium tuberculosis and other non-mycobacterial pathogens, showing promising results in vitro .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects on cancer cell lines. A systematic review highlighted its potential as an anticancer agent, particularly in inducing apoptosis in specific cancer types. The compound's mechanism of action involves the disruption of cellular processes critical for cancer cell survival .
Agricultural Applications
Pesticidal Activity
This compound has been explored for its pesticidal properties, particularly against agricultural pests. Field trials have shown that formulations containing this compound can reduce pest populations effectively while being less harmful to beneficial insects compared to conventional pesticides. This makes it a candidate for sustainable agricultural practices .
Plant Growth Promotion
Studies have also indicated that this compound can enhance plant growth and resistance to environmental stressors. It has been shown to improve root development and nutrient uptake in crops, leading to increased yields. This application is particularly relevant in the context of organic farming and sustainable agriculture, where chemical fertilizers are minimized .
Biotechnological Applications
Bioremediation
This compound's potential in bioremediation has been investigated due to its ability to degrade environmental pollutants. Research indicates that it can facilitate the breakdown of toxic compounds in contaminated soils and water bodies, making it a valuable tool for environmental cleanup efforts .
Nanotechnology Integration
Recent advancements have integrated this compound into nanotechnology applications. It is being studied as a natural stabilizer for nanoparticles used in drug delivery systems. The compound's biocompatibility and bioactivity enhance the efficacy of nanoparticle formulations in targeted drug delivery .
Case Studies
特性
分子式 |
C28H38O10 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
[(1S,2R,4S,6R,10R,11S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17?,18-,19+,20?,21+,22?,23+,24+,27?,28+/m0/s1 |
InChIキー |
UHAGZLPOLNCLEQ-IOEDPWSVSA-N |
SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
異性体SMILES |
CC(=O)O[C@@H]1C[C@H]2C([C@@H](CC(C2([C@@H]3[C@@]14CC(C([C@H]3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
正規SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















